7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
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Overview
Description
7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound with a molecular formula of C17H14ClN5O2S . This compound is known for its unique structure, which includes a triazoloquinazoline core, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the kidney’s descending vasa recta.
Mode of Action
The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for the same binding site on the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane.
Biochemical Pathways
By inhibiting UT-B, the compound disrupts the urea transport mechanism, which is a key component of the urinary concentration process. This leads to a decrease in the maximum urinary concentration and an increase in urination volume . The downstream effects of this disruption can impact the body’s ability to concentrate urine and maintain water balance.
Result of Action
The inhibition of UT-B by this compound results in a significant decrease in the maximum urinary concentration and an increase in urination volume . This effect has been demonstrated in vivo, with treated mice showing a 2.3- to 3.7-fold decrease in basal urea concentration and an increase in urination volume .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Chlorination: Introduction of the chlorine atom at the 7th position is achieved using chlorinating agents.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 4-ethylbenzenesulfonyl chloride.
N,N-Diisobutylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-ethylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- **3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
Compared to similar compounds, 7-Chloro-3-(4-ethylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its specific substitution pattern and the presence of the N,N-diisobutyl groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O2S/c1-6-18-7-10-20(11-8-18)34(32,33)25-24-27-23(30(14-16(2)3)15-17(4)5)21-13-19(26)9-12-22(21)31(24)29-28-25/h7-13,16-17H,6,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJRTYKXZMKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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